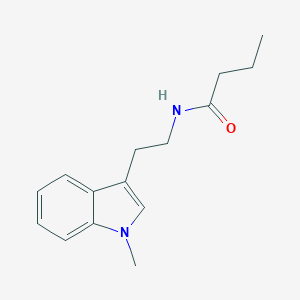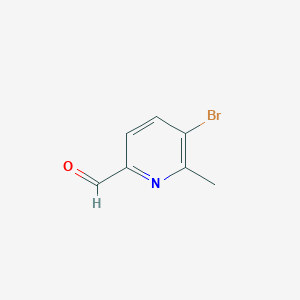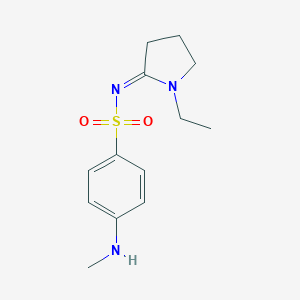
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a potent and selective blocker of the voltage-gated sodium channel, which makes it useful for a variety of research purposes.
科学的研究の応用
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main uses of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is in the study of voltage-gated sodium channels. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is a potent and selective blocker of these channels, which makes it useful for studying their function and role in various physiological processes.
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has also been used in the study of pain. Voltage-gated sodium channels are involved in the transmission of pain signals, and N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to have analgesic effects in animal models.
作用機序
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide blocks voltage-gated sodium channels by binding to the channel's pore region. This prevents the influx of sodium ions, which is necessary for the generation of action potentials. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to be a more potent blocker of sodium channels than other commonly used blockers, such as tetrodotoxin.
生化学的および生理学的効果
The blocking of voltage-gated sodium channels by N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has a number of biochemical and physiological effects. One of the most significant effects is the inhibition of action potential generation in neurons. This can lead to a reduction in neurotransmitter release and a decrease in neuronal excitability.
実験室実験の利点と制限
One of the main advantages of using N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide in lab experiments is its potency and selectivity as a blocker of voltage-gated sodium channels. This makes it useful for studying the function of these channels in various physiological processes. However, one limitation of using N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide is its potential toxicity. N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide has been shown to have toxic effects on some cell types, and care must be taken when using it in experiments.
将来の方向性
There are a number of future directions for research on N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide. One area of interest is the development of more potent and selective blockers of voltage-gated sodium channels. Another area of research is the study of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide's potential as a treatment for pain. Additionally, N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide could be used in the study of other ion channels and their role in various physiological processes.
合成法
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide involves the reaction of 4-chloro-N-(1-ethyl-2-pyrrolidinylidene)benzenesulfonamide with methylamine. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The resulting product is then purified through recrystallization to obtain pure N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide.
特性
CAS番号 |
126826-54-8 |
|---|---|
製品名 |
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide |
分子式 |
C13H19N3O2S |
分子量 |
281.38 g/mol |
IUPAC名 |
(NZ)-N-(1-ethylpyrrolidin-2-ylidene)-4-(methylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-3-16-10-4-5-13(16)15-19(17,18)12-8-6-11(14-2)7-9-12/h6-9,14H,3-5,10H2,1-2H3/b15-13- |
InChIキー |
JHWWZDZNJCDLQD-UHFFFAOYSA-N |
異性体SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC |
SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC |
正規SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC |
同義語 |
N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



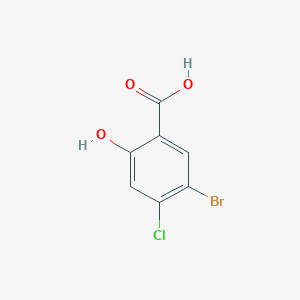
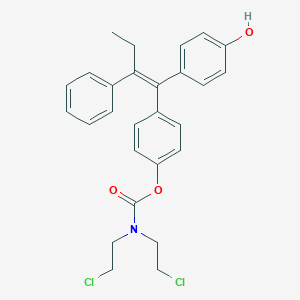
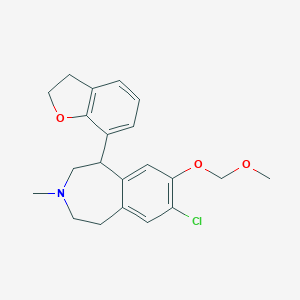

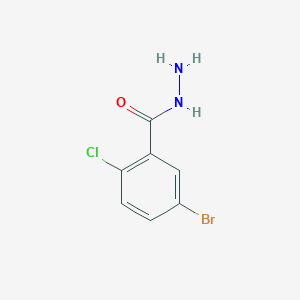
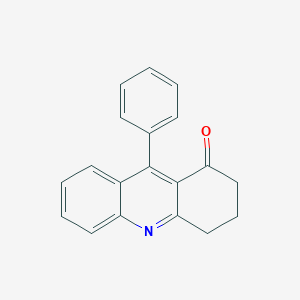
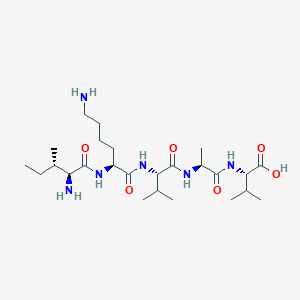
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
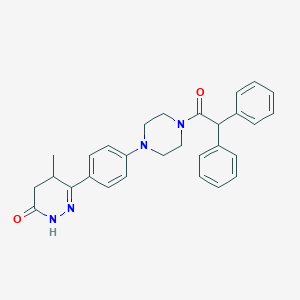
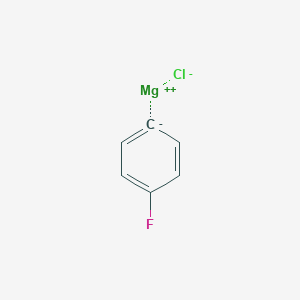
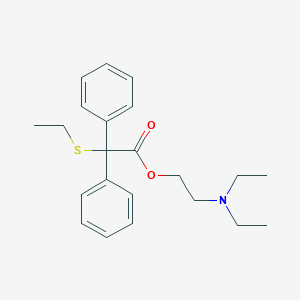
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
